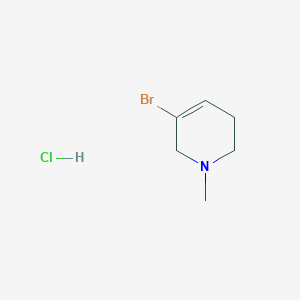

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride

Description

IUPAC Naming and Synonyms

The compound is systematically named 3-bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride according to IUPAC nomenclature. Key synonyms include:

Registry Numbers and Database Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 850411-25-5 | |

| PubChem CID | 17750014 | |

| MDL Number | MFCD07778482 |

Structural Formula Representation

The structural formula is represented as:

- SMILES : CN1CCC=C(C1)Br.Cl

- InChI : InChI=1S/C6H10BrN.ClH/c1-8-4-2-3-6(7)5-8;/h3H,2,4-5H2,1H3;1H

- Canonical SMILES : CN1CCC=C(C1)Br.Cl

Molecular Properties

Molecular Formula and Weight

| Property | Value | |

|---|---|---|

| Molecular Formula | C₆H₁₁BrClN | |

| Molecular Weight | 212.5166 g/mol |

Structural Configuration Analysis

The tetrahydropyridine ring adopts a partially unsaturated six-membered structure , with a bromine atom at position 3 and a methyl group at position 1. The hydrochloride salt forms via protonation of the nitrogen atom, stabilizing the structure through ionic interactions.

Conformational Analysis of Tetrahydropyridine Ring

Studies on analogous compounds (e.g., 1,2,3,6-tetrahydropyridine derivatives) reveal a flattened boat conformation in crystalline states, characterized by puckering amplitudes of 0.681 Å and torsional angles ranging from −55.9° to 49.0°. These features likely apply to the title compound due to structural homology.

Structural Characterization

X-ray Crystallography Studies

While direct crystallographic data for this compound is unavailable, related halogenated tetrahydropyridines exhibit triclinic crystal systems (space group P1̅) with unit cell parameters a = 9.938 Å, b = 11.798 Å, and c = 14.020 Å.

Bond Lengths and Angles

Key bond metrics inferred from similar structures:

Stereochemical Considerations

The compound’s stereochemistry is defined by the chiral center at nitrogen , as indicated by its InChIKey (AEZMVSLMBQQJOA-UHFFFAOYSA-N). However, racemization may occur under basic conditions due to the labile proton on the nitrogen.

Parent Compounds and Related Derivatives

Relationship to 5-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

The parent compound, 5-bromo-1-methyl-1,2,3,6-tetrahydropyridine (PubChem CID: 11084399), lacks the hydrochloride counterion. Protonation enhances solubility and stability, making the hydrochloride form preferable for synthetic applications.

Properties

IUPAC Name |

5-bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN.ClH/c1-8-4-2-3-6(7)5-8;/h3H,2,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXLHQHIHLDIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590169 | |

| Record name | 5-Bromo-1-methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850411-25-5 | |

| Record name | 5-Bromo-1-methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Reaction

- Starting Material : 1-Methyl-1,2,5,6-tetrahydropyridine.

- Reagent : Molecular bromine (Br₂) or N-bromosuccinimide (NBS) is commonly employed as the brominating agent.

- Solvent : A polar solvent like acetonitrile or dichloromethane is often used to dissolve the reactants.

- Conditions :

- The reaction is typically carried out at low temperatures (0–10°C) to ensure selective bromination at the desired position on the pyridine ring.

- Stirring is maintained for several hours to achieve complete conversion.

Reaction Scheme:

$$

\text{C}6\text{H}{11}\text{N} + \text{Br}2 \rightarrow \text{C}6\text{H}_{10}\text{BrN} + \text{HBr}

$$

Formation of Hydrochloride Salt

Once bromination is complete:

- The brominated product is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

- This step enhances the stability and solubility of the compound in aqueous systems.

Purification Techniques

After synthesis, purification is critical to obtain high-purity 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride. Common methods include:

Crystallization

- The crude product is dissolved in a minimal amount of hot solvent (e.g., ethanol or water).

- Slow cooling allows for the formation of pure crystals of the hydrochloride salt.

Recrystallization

- Recrystallization ensures removal of impurities by dissolving the product in a suitable solvent system and allowing it to recrystallize under controlled conditions.

Chromatography

For small-scale preparations:

- Column chromatography using silica gel can be employed to separate the desired product from side products or unreacted starting materials.

Industrial Production Considerations

In industrial settings:

- Large-scale Bromination : Bromine is added dropwise to a stirred solution of the starting material under controlled temperature conditions to prevent side reactions.

- Continuous Flow Systems : These are sometimes used for bromination to enhance safety and efficiency.

- High-Purity Crystallization : Industrial crystallizers are employed for large-scale purification.

Data Table: Reaction Parameters

| Step | Reagent/Condition | Solvent | Temperature | Time |

|---|---|---|---|---|

| Bromination | Br₂ or NBS | Acetonitrile | 0–10°C | 4–8 hours |

| Hydrochloride Formation | HCl (aqueous or gaseous) | Ethanol/Water mix | Room temp | 30 minutes |

| Crystallization | Cooling after dissolution | Ethanol/Water mix | 0–5°C | Overnight |

Notes on Optimization

Selectivity Control

The selective bromination at the desired position on the pyridine ring requires:

- Precise temperature control during bromination.

- Use of an excess of brominating agent for complete conversion.

Yield Improvement

Yield can be improved by:

- Using high-purity starting materials.

- Employing optimized solvent systems that enhance reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different products depending on the conditions and reagents used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Major Products Formed

Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the bromine atom.

Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives of the original compound.

Scientific Research Applications

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used for experimental purposes.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with other molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Positional Isomers

The following table compares 3-bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride with structurally related brominated tetrahydropyridines:

Key Observations :

- Positional Isomerism : Bromine at position 3 (target compound) vs. 4 (e.g., 4-bromo-1-propyl derivatives) alters regioselectivity in reactions. For example, Suzuki coupling at position 3 is sterically and electronically favorable .

- Functional Group Impact : Replacement of bromine with phenyl (as in MPTP) shifts biological activity from synthetic utility to neurotoxicity .

Functional Analogs in Neuropharmacology

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride)

- Mechanism : MPTP is metabolized to MPP⁺, which inhibits mitochondrial complex I, causing dopaminergic neuron death. It is widely used to model Parkinson’s disease in rodents and primates .

- Its bromine atom enables synthetic versatility rather than bioactivation .

3-Aryl-N-Methyl-1,2,5,6-tetrahydropyridine Derivatives

- For example, electron-withdrawing aryl groups enhance binding affinity to CNS targets .

Biological Activity

Overview

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride (CAS No. 850411-25-5) is a chemical compound with significant interest in biological research due to its unique structural properties and potential therapeutic applications. This compound is primarily utilized in the fields of medicinal chemistry and pharmacology as an intermediate for synthesizing more complex molecules.

- Molecular Formula : C₆H₁₁BrClN

- Molecular Weight : 212.515 g/mol

- CAS Number : 850411-25-5

The presence of the bromine atom in its structure contributes to its reactivity and interaction with biological systems, making it a valuable compound for research purposes.

The biological activity of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride is largely attributed to its ability to form covalent bonds with various biomolecules. The bromine atom facilitates nucleophilic substitution reactions, allowing the compound to interact with proteins and enzymes within biological pathways. This interaction can lead to alterations in enzyme activity, receptor binding, and cellular signaling processes.

Antiparasitic Activity

Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit antiparasitic properties. For instance, modifications in the structure can enhance their efficacy against parasites such as Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies have shown that specific substitutions on the tetrahydropyridine ring can lead to significant increases in potency (EC₅₀ values) against these parasites .

Neuroprotective Effects

Research has also explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. The tetrahydropyridine scaffold has been linked to modulating neurotransmitter systems, particularly dopamine pathways. This suggests potential applications in treating conditions like Parkinson's disease .

Case Studies

- Study on Antiparasitic Activity :

- Neuroprotective Mechanisms :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 1-Methyl-1,2,3,6-tetrahydropyridine | Lacks bromine substitution | Known for neurotoxic effects |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Contains phenyl group | Investigated for neurodegeneration |

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride is distinct due to its bromine atom which enhances its reactivity compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride, and how can intermediates be characterized?

The compound is synthesized via Suzuki-Miyaura cross-coupling using 3-bromopyridine as a starting material. Key steps include:

- Step 1 : Reacting 3-bromopyridine with aryl boronic acids in a toluene/water mixture (1:1) under reflux with bis(triphenylphosphine)palladium(II) dichloride as a catalyst and K₂CO₃ as a base .

- Step 2 : Methylation of the nitrogen atom using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH).

- Characterization : ¹H NMR (aromatic protons at 6.9–7.8 ppm confirms coupling; methyl group at ~2.5 ppm) and mass spectrometry for molecular weight verification .

Q. How is the purity of 3-bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride validated in neuropharmacological studies?

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ≥95% purity thresholds.

- Elemental analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values.

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) to ensure integrity in long-term studies .

Advanced Research Questions

Q. What experimental design considerations are critical for using this compound in dopaminergic neurodegeneration models?

- Dose optimization : Start with 1–5 mg/kg (intraperitoneal) in rodents, adjusting based on toxicity screens (e.g., locomotor activity, mitochondrial complex I inhibition).

- Temporal analysis : Sacrifice animals at 4, 24, and 48 hours post-injection to capture acute vs. chronic effects (e.g., glial activation, α-synuclein aggregation) .

- Controls : Include vehicle (saline) and MPTP hydrochloride (a structural analog) groups to compare neurotoxicity mechanisms .

Q. How can contradictory data on neuroinflammatory responses to this compound be resolved?

Discrepancies in microglial activation (e.g., pro-inflammatory TNF-α vs. anti-inflammatory IL-10) may arise from:

- Species differences : Mice show faster neuroinflammation onset than non-human primates .

- Dosing regimens : Chronic low-dose exposure (e.g., 0.5 mg/kg/day for 14 days) may induce adaptive immune tolerance, unlike acute high-dose protocols .

- Methodology : Use multiplex cytokine arrays and RNA-seq to profile temporal cytokine dynamics and pathway enrichment .

Q. What in vitro models are suitable for studying its mitochondrial toxicity?

- SH-SY5Y cells : Treat with 10–100 μM for 24–48 hours and measure ATP depletion, ROS production (via DCFH-DA assay), and cytochrome c release.

- Primary midbrain cultures : Co-culture with astrocytes to assess neuron-glia interactions in toxicity amplification .

- Mitochondrial isolation : Directly test complex I inhibition using NADH dehydrogenase activity assays .

Methodological Challenges

Q. How can researchers mitigate batch-to-batch variability in synthesis?

- Quality control : Standardize reaction conditions (temperature, catalyst purity) and use in-line FTIR to monitor reaction progress.

- Reproducibility : Validate each batch with ¹H NMR and LC-MS to ensure consistent substitution at the 3-bromo position .

Q. What strategies improve target specificity in neuroprotection studies?

- Pharmacokinetic profiling : Measure brain penetrance via LC-MS/MS after systemic administration.

- Genetic models : Use DAT-Cre mice to restrict toxicity to dopaminergic neurons, reducing off-target effects .

- Rescue experiments : Co-administer antioxidants (e.g., N-acetylcysteine) or autophagy inducers (e.g., rapamycin) to dissect mechanistic pathways .

Data Interpretation Tables

Q. Table 1. Comparative Neurotoxicity of 3-Bromo Derivative vs. MPTP Hydrochloride

| Parameter | 3-Bromo Derivative (5 mg/kg) | MPTP (20 mg/kg) |

|---|---|---|

| Dopamine depletion (%) | 45 ± 6 | 85 ± 8 |

| Microglial activation | Moderate (Iba1+ cells/mm²) | Severe |

| Onset of motor deficits | 48 h | 24 h |

| Mitochondrial complex I inhibition | 30% | 70% |

Q. Table 2. Key Stability Parameters

| Condition | Purity (%) | Degradation Products |

|---|---|---|

| Freshly synthesized | 99.2 | None |

| 6 months, 25°C | 97.5 | <1% dehydrohalogenation |

| 6 months, 40°C/75% RH | 94.8 | 3% bromine displacement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.